molecular formula C10H20FN3O3S B6424806 4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)morpholine CAS No. 2034561-79-8

4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)morpholine

Cat. No.: B6424806
CAS No.: 2034561-79-8
M. Wt: 281.35 g/mol
InChI Key: DCFMIWUZXUDWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)morpholine is a chemical compound that features a morpholine ring substituted with a sulfonyl group and a piperazine ring bearing a 2-fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)morpholine typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 2-fluoroethylamine, is reacted with piperazine to form 4-(2-fluoroethyl)piperazine.

    Sulfonylation: The 4-(2-fluoroethyl)piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, forming 4-((4-(2-fluoroethyl)piperazin-1-yl)sulfonyl)chloride.

    Morpholine Substitution: Finally, the sulfonyl chloride derivative is reacted with morpholine to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the sulfonyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is studied as a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Biology: The compound is used in biological assays to study its effects on cellular processes and signaling pathways.

    Industry: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluoroethyl)piperazine: A simpler derivative that lacks the sulfonyl and morpholine groups.

    4-((4-(2-Fluoroethyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A more complex derivative with additional functional groups.

Uniqueness

4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(2-fluoroethyl)piperazin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FN3O3S/c11-1-2-12-3-5-13(6-4-12)18(15,16)14-7-9-17-10-8-14/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFMIWUZXUDWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.